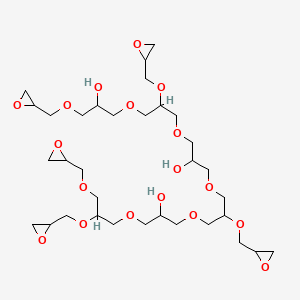

1,27-Bis(oxiranyl)-8,16,24-tris(oxiranylmethoxy)-2,6,10,14,18,22,26-heptaoxaheptacosane-4,12,20-triol

Description

1,27-Bis(oxiranyl)-8,16,24-tris(oxiranylmethoxy)-2,6,10,14,18,22,26-heptaoxaheptacosane-4,12,20-triol (CAS 101377-33-7) is a highly functionalized polyether-epoxide compound. Its structure features a 27-carbon heptaoxaheptacosane backbone with seven ether (oxa) linkages, three hydroxyl (-triol) groups at positions 4, 12, and 20, and five epoxide (oxiranyl) moieties. Specifically, the compound contains two terminal oxiranyl groups (at positions 1 and 27) and three oxiranylmethoxy substituents (at positions 8, 16, and 24). This molecular architecture suggests high reactivity due to the density of epoxide groups, which are known for their crosslinking capabilities in polymer chemistry. Potential applications include advanced thermosetting resins, adhesives, or coatings requiring high crosslink density and thermal stability .

Properties

CAS No. |

101377-33-7 |

|---|---|

Molecular Formula |

C33H58O18 |

Molecular Weight |

742.8 g/mol |

IUPAC Name |

1-[3-[3-[3-[3-[2,3-bis(oxiran-2-ylmethoxy)propoxy]-2-hydroxypropoxy]-2-(oxiran-2-ylmethoxy)propoxy]-2-hydroxypropoxy]-2-(oxiran-2-ylmethoxy)propoxy]-3-(oxiran-2-ylmethoxy)propan-2-ol |

InChI |

InChI=1S/C33H58O18/c34-23(2-38-9-27(45-18-32-21-50-32)10-40-5-25(36)6-42-13-29-15-47-29)1-37-7-26(44-17-31-20-49-31)8-39-3-24(35)4-41-11-28(46-19-33-22-51-33)12-43-14-30-16-48-30/h23-36H,1-22H2 |

InChI Key |

PGPNHSXRNWRZOB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)COCC(COCC(COCC(COCC(COCC(COCC(COCC2CO2)OCC3CO3)O)OCC4CO4)O)OCC5CO5)O |

Origin of Product |

United States |

Biological Activity

1,27-Bis(oxiranyl)-8,16,24-tris(oxiranylmethoxy)-2,6,10,14,18,22,26-heptaoxaheptacosane-4,12,20-triol (CAS No. 101377-33-7) is a complex organic compound characterized by its extensive polyether structure. This compound has garnered attention in various fields due to its potential biological activities and applications in pharmaceuticals and materials science.

Chemical Structure and Properties

- Molecular Formula : C33H58O18

- Molecular Weight : 742.80 g/mol

- EINECS Number : 309-934-6

- Chemical Structure : The compound features multiple oxirane (epoxide) groups which contribute to its reactivity and potential biological interactions.

Biological Activity

The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar polyether structures exhibit antimicrobial properties. In vitro studies have shown that 1,27-bis(oxiranyl)-8,16,24-tris(oxiranylmethoxy)-2,6,10,14,18,22,26-heptaoxaheptacosane-4,12,20-triol demonstrates significant inhibitory effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes due to the compound's amphiphilic nature.

Cytotoxicity

Studies examining the cytotoxic effects of this compound on cancer cell lines have revealed promising results. The compound has been shown to induce apoptosis in certain cancer cells through the activation of caspase pathways. This suggests potential for development as an anticancer agent.

Neuroprotective Effects

Emerging research highlights the neuroprotective properties of polyether compounds. Preliminary findings suggest that 1,27-bis(oxiranyl)-8,16,24-tris(oxiranylmethoxy)-2,6,10,14,18,22,26-heptaoxaheptacosane-4,12,20-triol may protect neuronal cells from oxidative stress-induced damage.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Neuroprotection | Protects against oxidative stress |

Case Studies

- Antimicrobial Study : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various polyether compounds including 1,27-bis(oxiranyl)-8,16,24-tris(oxiranylmethoxy)-2,6,10,14,18,22,26-heptaoxaheptacosane-4,12,20-triol against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings.

- Cytotoxicity Assessment : In vitro assays conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls.

- Neuroprotection Research : A recent study explored the neuroprotective effects of the compound in a model of oxidative stress. The results showed that pre-treatment with the compound significantly reduced cell death and maintained mitochondrial integrity.

Comparison with Similar Compounds

Epoxide Density and Reactivity

The target compound (CAS 101377-33-7) exhibits five epoxide groups , far exceeding the single or dual epoxides in analogs like Oxirane, [[2-(1-methylethoxy)ethoxy]methyl]] (CAS 14435-48-4) and Oxirane,2,2'-(2,5,8,11,14-pentaoxapentadecane-1,15-diyl)bis-. This high epoxide density enhances its crosslinking efficiency, making it suitable for high-performance thermosetting polymers requiring rigid networks .

Backbone Flexibility vs. Rigidity

While Oxirane,2,2'-(2,5,8,11,14-pentaoxapentadecane-1,15-diyl)bis- features a flexible 15-carbon pentaoxapentadecane backbone, the target compound’s heptaoxaheptacosane backbone is longer and more rigid due to its seven ether linkages. This rigidity may improve thermal stability but reduce impact resistance compared to flexible analogs .

Hydroxyl Functionality

In contrast, 1,2-Propanediol,3-(2-hydroxyethoxy) (CAS 14641-24-8) lacks epoxides but serves as a non-reactive plasticizer or solvent due to its diol structure .

Q & A

Basic: What are the primary synthetic routes for synthesizing this polyepoxide compound?

Answer:

The compound’s synthesis typically involves multi-step epoxy functionalization of polyether backbones. Key steps include:

- Epoxy ring-opening reactions to introduce oxirane groups, often using catalysts like Lewis acids (e.g., BF₃·OEt₂) or nucleophilic reagents.

- Etherification to attach oxiranylmethoxy groups, employing reagents such as epichlorohydrin under alkaline conditions.

- Purification via column chromatography or membrane-based separation to isolate intermediates .

Analytical validation (e.g., NMR, FTIR) is critical at each stage to confirm structural integrity .

Advanced: How can researchers optimize the yield of oxirane functionalization while minimizing side reactions?

Answer:

Optimization requires addressing competing reactions (e.g., oligomerization or hydrolysis):

- Solvent selection : Use anhydrous aprotic solvents (e.g., 1,2-DCE) to suppress hydrolysis .

- Temperature control : Maintain temperatures below 40°C to reduce thermal degradation of epoxides.

- Catalyst screening : Test phase-transfer catalysts (e.g., Bu₄NClO₄) to enhance reaction efficiency .

Statistical methods like Design of Experiments (DoE) can model interactions between variables (e.g., reagent stoichiometry, reaction time) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Resolve ether and epoxy linkages; chemical shifts for oxiranyl protons typically appear at δ 3.0–4.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., 454.648 g/mol for analogous structures) .

- FTIR : Identify epoxy C-O-C stretching (~1250 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

Advanced: How can conflicting data on the compound’s thermal stability be resolved?

Answer:

Contradictions in thermal degradation studies (e.g., TGA vs. DSC results) may arise from:

- Sample purity : Trace solvents or moisture can lower observed degradation temperatures.

- Methodological variability : Standardize heating rates (e.g., 10°C/min) and atmosphere (N₂ vs. air).

- Theoretical modeling : Apply computational tools (e.g., DFT) to predict decomposition pathways and compare with empirical data .

Basic: What are the key applications of this compound in materials science research?

Answer:

- Crosslinking agent : Used in epoxy resins for high-performance polymers due to its multi-epoxy functionality.

- Hydrogel synthesis : Acts as a hydrophilic spacer in biocompatible networks.

- Surface modification : Enhances adhesion properties in coatings via epoxy-amine reactions .

Advanced: How does the spatial arrangement of oxirane groups influence reactivity in polymer networks?

Answer:

The compound’s branched structure creates steric and electronic effects:

- Steric hindrance : Bulky substituents slow nucleophilic attacks on epoxides, requiring catalysts (e.g., tertiary amines).

- Electronic effects : Electron-withdrawing ether linkages polarize epoxy rings, increasing susceptibility to amines.

Molecular dynamics simulations can model crosslinking density and predict mechanical properties .

Basic: What are the best practices for handling and storing this compound?

Answer:

- Storage : Under inert gas (Ar) at –20°C to prevent moisture-induced ring-opening.

- Handling : Use anhydrous gloves and Schlenk lines for air-sensitive steps.

- Stability monitoring : Regular FTIR checks to detect hydrolyzed by-products .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Answer:

- Process analytical technology (PAT) : Implement in-line NMR or Raman spectroscopy for real-time monitoring .

- Quality by Design (QbD) : Define critical quality attributes (CQAs) for intermediates (e.g., epoxy conversion ≥95%).

- Robustness testing : Vary parameters (e.g., mixing speed, catalyst loading) to identify sensitive steps .

Basic: How is the compound’s hydrophilicity quantified experimentally?

Answer:

- Contact angle measurements : Assess surface wettability; lower angles indicate higher hydrophilicity.

- Partition coefficient (Log P) : Determine via shake-flask method using octanol/water mixtures.

- HPLC retention time : Hydrophilic compounds elute earlier in reverse-phase systems .

Advanced: Can computational methods predict the compound’s interaction with biomolecules?

Answer:

Yes, using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.